1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Sourcing for regioselective synthesis of N-heterocycles? The N-methyl substitution on this phenylhydrazine is essential for the correct intramolecular imine formation, a key step in building 3-aryl substituted benzo[1,2,5]triazepin-4-ones. Using non-methylated analogs will alter reaction pathways and lead to synthetic failure. Available at 97% purity, this specific precursor ensures predictable, reproducible results in your research.

Molecular Formula C8H8F3N3O2
Molecular Weight 235.16 g/mol
CAS No. 120940-43-4
Cat. No. B040182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
CAS120940-43-4
Molecular FormulaC8H8F3N3O2
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N
InChIInChI=1S/C8H8F3N3O2/c1-13(12)6-3-2-5(8(9,10)11)4-7(6)14(15)16/h2-4H,12H2,1H3
InChIKeyGBBAZCATUSUQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

120940-43-4 | 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine for Research & Synthesis Sourcing


1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine (CAS 120940-43-4) is a substituted phenylhydrazine derivative with the molecular formula C8H8F3N3O2 and a molecular weight of 235.16 g/mol . It is characterized by a 2-nitro-4-(trifluoromethyl)phenyl core bearing an N-methylhydrazine moiety, and is commercially available at a nominal purity of 97% . As a specialized organic intermediate, it is primarily utilized in academic and industrial organic synthesis for constructing heterocyclic scaffolds [1].

120940-43-4 | Critical Selectivity Demands for N-Methyl Phenylhydrazine Derivatives in Synthesis


The N-methyl substitution pattern on 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine directly governs its reactivity and the structural outcomes of subsequent chemical transformations, particularly in the regioselective formation of N-heterocycles [1]. Non-methylated analogs like 2-Nitro-4-(trifluoromethyl)phenylhydrazine (CAS 1513-50-4) or those with alternative alkylation exhibit distinct physical properties, including significantly different melting points and LogP values, which translate to altered solubility, purification behavior, and reaction kinetics [2][3]. Substituting this specific compound with a generic phenylhydrazine without rigorous re-validation can lead to different reaction pathways, compromised yields, and potential failure to generate the intended molecular architecture, thereby introducing unacceptable variability in multi-step synthetic routes [1].

120940-43-4 | Quantitative Evidence of Differentiation from Closest Analogs


120940-43-4 as a Critical Intermediate in the Directed Synthesis of Benzo[1,2,5]triazepin-4-ones

This specific compound serves as an essential intermediate in the multi-step synthesis of 3-aryl substituted benzo[1,2,5]triazepin-4-ones and their pyrido counterparts [1]. The synthetic pathway employs a base-induced cleavage of a trifluoroacetyl-protected hydrazine intermediate derived from 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine, which is followed by an in situ intramolecular imine formation. This sequence is unique to the N-methyl hydrazine structure; use of an unsubstituted or differently alkylated hydrazine would preclude this specific ring-forming reaction.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Physicochemical Divergence from Non-Methylated Phenylhydrazine Analogs

The N-methyl substitution induces significant and quantifiable changes in key physicochemical properties compared to its non-methylated analog, 2-Nitro-4-(trifluoromethyl)phenylhydrazine (CAS 1513-50-4) [1][2]. These differences directly impact its behavior in synthetic and analytical workflows.

Physical Chemistry Pre-formulation Analytical Chemistry

Comparative Analysis of Purity, Specification, and Procurement Availability

Procurement data reveals that the target compound is sourced as a more highly characterized and readily available reagent compared to its immediate structural analogs, which may require custom synthesis or are offered at lower purity grades [1].

Procurement Quality Control Supply Chain

120940-43-4 | Key Application Scenarios for Research and Industrial Procurement


Organic Synthesis: Building Block for Benzo[1,2,5]triazepin-4-one Heterocycles

This compound is the specific precursor required to execute the published synthetic route to 3-aryl substituted benzo[1,2,5]triazepin-4-ones and related pyrido-fused heterocycles [1]. Research groups aiming to explore the medicinal chemistry space around this scaffold will find this reagent essential, as the N-methyl group is integral to the key intramolecular imine formation step. Substitution with a non-methylated phenylhydrazine will result in a different reaction outcome and a failed synthesis.

Medicinal Chemistry: Generation of Diverse Phenylhydrazine-Derived Libraries

The presence of both a reactive hydrazine moiety and a highly electron-withdrawing nitro and trifluoromethyl-substituted aryl ring makes this compound a versatile building block for constructing diverse chemical libraries [2]. It can serve as a precursor to various N-heterocycles, including pyrazoles, pyrazolines, and hydrazones. Its defined, high purity (97%) ensures consistent reactivity in parallel synthesis or high-throughput experimentation workflows.

Analytical and Chemical Development: Reference Standard for Method Validation

Given its well-characterized physicochemical properties, including a defined LogP of 3.147 and melting point of 64-67°C, this compound is suitable as a reference standard in analytical chemistry [3]. Its moderate lipophilicity can serve as a calibration point for HPLC method development when analyzing other phenylhydrazine derivatives, and its established hazard profile (irritant, harmful) provides a known baseline for safety assessments in process development.

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